

Determination of Endosulfan Sulfate in Water Samples: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Endosulfan Sulfate	
Cat. No.:	B086158	Get Quote

Introduction

Endosulfan is a broad-spectrum organochlorine insecticide that has been widely used in agriculture. Due to its persistence and toxicity, its presence in water bodies is a significant environmental concern. **Endosulfan sulfate** is a major and persistent degradation product of endosulfan, exhibiting similar toxicity.[1] Monitoring **endosulfan sulfate** levels in water is crucial for assessing environmental contamination and ensuring public health. This document provides detailed application notes and protocols for the determination of **endosulfan sulfate** in water samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Analytical Methods Overview

Several analytical techniques are available for the quantification of **endosulfan sulfate** in water. The most common methods involve a sample preparation step to extract and concentrate the analyte, followed by chromatographic separation and detection. Gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors are the predominant techniques.

- Gas Chromatography (GC): GC is a robust technique for separating volatile and semivolatile compounds like **endosulfan sulfate**.
 - Electron Capture Detector (ECD): GC-ECD is highly sensitive to halogenated compounds,
 making it a cost-effective choice for endosulfan analysis.[2]



- Mass Spectrometry (MS): GC-MS and tandem mass spectrometry (GC-MS/MS) provide higher selectivity and confirmation of the analyte's identity, reducing the likelihood of false positives.[2][3]
- Liquid Chromatography (LC): LC, particularly coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity and can be automated with online solid-phase extraction (SPE).[4][5]

Data Presentation: Performance of Analytical Methods

The selection of an analytical method often depends on the required sensitivity, selectivity, and the complexity of the water matrix. The following tables summarize the performance characteristics of various methods for the determination of **endosulfan sulfate** in water.

Table 1: Gas Chromatography-Based Methods



Method	Sample Preparation	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Recovery (%)	Reference
GC-ECD	Methylene Chloride Extraction	0.015 μg/L	-	70-130	[1][6]
GC-MS	Dispersive Liquid-Liquid Microextracti on (DLLME)	0.04-1.06 μg/L	0.12-3.53 μg/L	88.5-94.9	[7]
GC-MS	Microextracti on by Packed Sorbent (MEPS)	0.0038-0.01 ng/mL	0.0125-0.033 ng/mL	>99.1 (Correlation Coefficient)	[8]
GC-MS/MS	Stir-Bar Sorptive Extraction	Parts-per- trillion levels	-	-	[2]
GCxGC- TOFMS	Solid-Phase Extraction (SPE)	0.38-17.96 ng/mL	1.18-54.43 ng/mL	75-116	[9]

Table 2: Liquid Chromatography-Based Methods

Method	Sample Preparation	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Recovery (%)	Reference
LC-MS/MS	Solid-Phase Extraction (SPE)	-	-	72-119	[10]
Online SPE- LC- APCI/MS/MS	Online Solid- Phase Extraction	3 ng/L	-	50-144	[5]



Experimental Protocols

This section provides detailed protocols for two common methods for the determination of **endosulfan sulfate** in water: Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Dispersive Liquid-Liquid Microextraction (DLLME) followed by GC-MS.

Protocol 1: Solid-Phase Extraction (SPE) followed by GC-MS

This method is suitable for the extraction and concentration of **endosulfan sulfate** from various water matrices.

- 1. Materials and Reagents
- Solid-Phase Extraction Cartridges: C18 (500 mg, 6 mL) or equivalent.
- Solvents: Dichloromethane, hexane, acetone, methanol (pesticide residue grade).
- Reagent Water: HPLC grade or equivalent, free of interferences.
- Sodium Sulfate (anhydrous): Granular, heated at 400°C for 4 hours.
- Endosulfan Sulfate standard solution (1000 μg/mL in a suitable solvent).
- Internal Standard solution (e.g., per-deuterated β-endosulfan (d4)).
- Glassware: Volumetric flasks, graduated cylinders, conical tubes, pipettes.
- SPE Vacuum Manifold.
- Nitrogen Evaporation System.
- GC-MS system with a suitable capillary column (e.g., VF-5ms or equivalent).
- 2. Sample Preparation and Extraction
- Sample Collection: Collect water samples in clean glass bottles.



- SPE Cartridge Conditioning:
 - Pass 5 mL of dichloromethane through the C18 cartridge.
 - Pass 5 mL of methanol through the cartridge.
 - Pass 10 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.
- Sample Loading:
 - Measure 500 mL of the water sample.
 - Spike with an appropriate amount of internal standard.
 - Pass the sample through the conditioned C18 cartridge at a flow rate of 5-10 mL/min.
- Cartridge Washing: After the entire sample has passed, wash the cartridge with 5 mL of reagent water to remove interfering substances.
- Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes or by passing a stream of nitrogen.
- Elution:
 - Elute the retained analytes with 10 mL of dichloromethane into a collection tube.
 - Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
- Concentration:
 - Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen at room temperature.
 - Add 1 mL of hexane and continue to concentrate to a final volume of 1 mL.
- 3. GC-MS Analysis
- Instrument Conditions (Example):



- Injector: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program: 120°C for 1 min, ramp at 10°C/min to 260°C (hold for 2 min), then ramp at 20°C/min to 280°C (hold for 2 min).[7]
- Mass Spectrometer: Electron Impact (EI) ionization, Selected Ion Monitoring (SIM) or full scan mode. Monitor characteristic ions for endosulfan sulfate.
- Calibration: Prepare a series of calibration standards of endosulfan sulfate in hexane. The
 calibration range should encompass the expected concentration in the samples.
- Quantification: Quantify the endosulfan sulfate concentration in the sample extract by comparing its peak area to the calibration curve.

Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) followed by GC-MS

This is a rapid and simple microextraction technique requiring minimal solvent.[7]

- 1. Materials and Reagents
- Extraction Solvent: e.g., carbon tetrachloride or other suitable high-density solvent.
- Disperser Solvent: e.g., acetone, acetonitrile, or methanol.[7]
- Endosulfan Sulfate standard solution.
- Centrifuge and conical centrifuge tubes.
- Microsyringe.
- GC-MS system.
- 2. Extraction Procedure
- Place 5.0 mL of the water sample into a conical centrifuge tube.

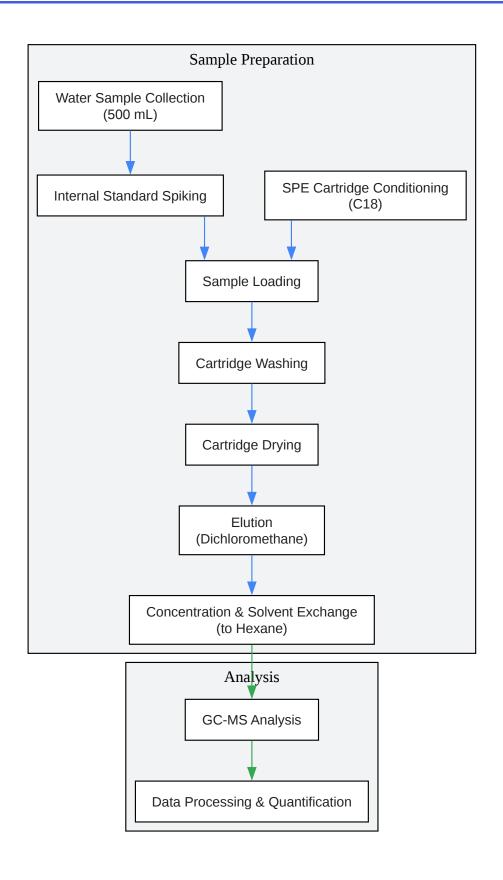


- Add 1.0 mL of the disperser solvent (e.g., acetone) containing the extraction solvent (e.g., 20 μL of carbon tetrachloride) to the sample.
- A cloudy solution will form. Gently shake the mixture.
- Centrifuge the mixture at high speed (e.g., 4000 rpm) for 5 minutes.
- The extraction solvent containing the analyte will sediment at the bottom of the tube.
- Carefully withdraw the sedimented phase using a microsyringe.
- Inject a small volume (e.g., 1 μ L) of the extracted solvent into the GC-MS system.
- 3. GC-MS Analysis

Follow the GC-MS analysis and quantification steps as described in Protocol 1.

Diagrams

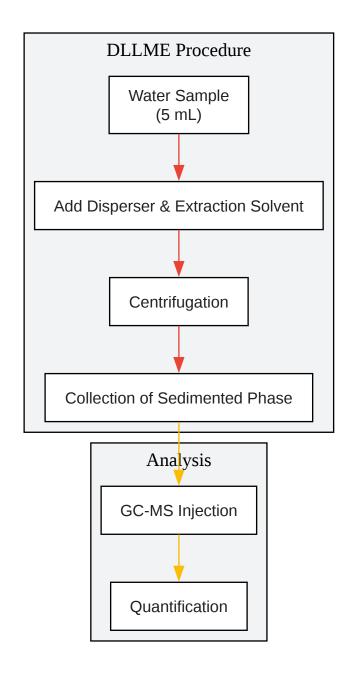




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Caption: Experimental workflow for **endosulfan sulfate** analysis using SPE and GC-MS.





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Caption: Workflow for the DLLME-GC-MS analysis of **endosulfan sulfate**.

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